1-Isopropyl-1H-1,2,3-triazole-4-carboxylic acid
Description
Significance of 1,2,3-Triazole Heterocycles in Modern Organic Chemistry Research
The 1,2,3-triazole ring is a five-membered heterocyclic motif containing three nitrogen atoms, which has become a cornerstone in modern organic chemistry and medicinal chemistry. A significant factor in the widespread use of 1,2,3-triazoles is the advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for their efficient and highly regioselective synthesis.
The stability of the triazole ring to metabolic degradation, oxidation, and reduction makes it an attractive scaffold in the design of new molecules. Furthermore, the 1,2,3-triazole moiety is considered a bioisostere for other functional groups, and its ability to form hydrogen bonds and engage in dipole-dipole interactions contributes to its role as a pharmacophore.
The versatility of the 1,2,3-triazole core has led to its incorporation into a wide array of compounds with diverse biological activities. Research has extensively explored 1,2,3-triazole derivatives for their potential as antimicrobial, antifungal, antiviral, and antiproliferative agents. semanticscholar.orgmdpi.com
Overview of the 1-Isopropyl-1H-1,2,3-triazole-4-carboxylic Acid Core Structure in Academic Contexts
The core structure of this compound consists of a 1,2,3-triazole ring substituted with an isopropyl group at the N1 position and a carboxylic acid group at the C4 position. The isopropyl group, a bulky and lipophilic substituent, can influence the molecule's steric and electronic properties, potentially affecting its interaction with biological targets. The carboxylic acid group provides a site for further chemical modification, such as esterification or amidation, allowing for the synthesis of a diverse library of derivatives.
While specific academic literature detailing the synthesis and crystallographic structure of this compound is not extensively available, general methods for the preparation of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids have been patented. One such method involves the reaction of a 1-substituted-4,5-dibromo-1H-1,2,3-triazole with isopropylmagnesium chloride, followed by reaction with an isopropylmagnesium chloride-lithium chloride composite and subsequent purification steps. nih.gov This general approach is adaptable for the synthesis of various N-substituted triazole carboxylic acids.
Scope and Research Focus on this compound Derivatives
The primary research focus on compounds related to this compound has been on the synthesis and biological evaluation of its derivatives, particularly carboxamides. The carboxylic acid moiety serves as a versatile handle for the introduction of various substituents, leading to the generation of compound libraries for screening against different biological targets.
A significant area of investigation for these derivatives is their potential as antiproliferative agents. Studies on various 1,2,3-triazole-4-carboxamides have demonstrated cytotoxic activity against a range of cancer cell lines. semanticscholar.orgijpsdronline.com The structural modifications on the amide nitrogen and other positions of the triazole ring play a crucial role in determining the potency and selectivity of these compounds.
For instance, research on a series of 5-pyridinyl-1,2,4-triazole derivatives containing an acetamido carboxylic acid skeleton revealed potent antiproliferative activity in liver cancer cells, with some compounds showing significant inhibitory activity against focal adhesion kinase (FAK). escholarship.org Another study on novel 1,2,3-triazole carboxamide derivatives reported significant anticancer activity against HeLa, PANC-1, HCT-116, and A-549 cell lines, with molecular docking studies suggesting interactions with EGFR and CDK4-Cyclin D3. ijpsdronline.com
The table below summarizes the antiproliferative activity of selected 1,2,3-triazole derivatives from various research studies, highlighting the diversity of structures and their biological effects.
| Compound Type | Cell Line | Activity Metric (e.g., IC50) | Reference |
|---|---|---|---|
| 5-Pyridinyl-1,2,4-triazole derivatives | HepG2, Hep3B | IC50 range: 2.88–4.83 μM | escholarship.org |
| 1,2,3-Triazole carboxamide derivatives | HeLa, PANC-1, HCT-116, A-549 | Significant anticancer activity for compounds 5j, 5i, 5m, and 5f | ijpsdronline.com |
| Carnosic acid γ-lactone triazole derivatives | MRC-5, AGS | IC50 range: 39.2–48.9 μM | mdpi.com |
In addition to their antiproliferative potential, derivatives of 1,2,3-triazole-4-carboxylic acid have been investigated for their antifungal properties. For example, a series of 1,2,4-triazole (B32235) derivatives containing amino acid fragments were synthesized and showed broad-spectrum fungicidal activities. nih.gov
The research on this compound derivatives underscores the importance of this scaffold in the development of new chemical entities with potential therapeutic applications. The continued exploration of this chemical space is likely to yield novel compounds with enhanced biological activities.
Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-yltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-4(2)9-3-5(6(10)11)7-8-9/h3-4H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKMIOZCNDLJKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Isopropyl 1h 1,2,3 Triazole 4 Carboxylic Acid and Its Precursors
Classic Huisgen 1,3-Dipolar Cycloaddition Approaches for Triazole Ring Formation
The Huisgen 1,3-dipolar cycloaddition is a cornerstone reaction in heterocyclic chemistry, involving the reaction of a 1,3-dipole (an organic azide) with a dipolarophile (an alkyne) to yield a five-membered 1,2,3-triazole ring. wikipedia.orgwikipedia.org For the synthesis of 1-isopropyl-1H-1,2,3-triazole-4-carboxylic acid, the required precursors are isopropyl azide (B81097) and an alkyne bearing a carboxylic acid or a precursor functional group, such as propiolic acid or its esters.
The original Huisgen cycloaddition is a thermal, uncatalyzed process that typically requires elevated temperatures and extended reaction times. wikipedia.orgnih.gov A significant drawback of this method when using unsymmetrical alkynes, like propiolic acid, is the lack of regioselectivity. The reaction between isopropyl azide and propiolic acid under thermal conditions would result in a mixture of two constitutional isomers: the desired 1,4-disubstituted product (this compound) and the 1,5-disubstituted byproduct (1-isopropyl-1H-1,2,3-triazole-5-carboxylic acid). wikipedia.orgnih.gov The ratio of these regioisomers is influenced by steric and electronic factors of the substituents on both the azide and the alkyne. acs.orgacs.org Computational studies have shown that for certain substrates, one regioisomer may be kinetically and thermodynamically more favorable, but achieving high selectivity without a catalyst is often challenging. acs.orgnih.gov
The development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) marked a significant advancement, transforming the Huisgen cycloaddition into a premier example of "click chemistry". organic-chemistry.orgrsc.org This method is exceptionally efficient and, crucially, highly regioselective for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov Therefore, the CuAAC reaction between isopropyl azide and a terminal alkyne like ethyl propiolate (followed by ester hydrolysis) is the most direct and widely used route to exclusively obtain this compound.
The reaction proceeds under mild conditions, often at room temperature, and is tolerant of a wide array of functional groups, making it highly versatile. organic-chemistry.org The catalytic cycle is proposed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.gov The enormous rate acceleration (up to 10⁸-fold over the thermal reaction) and specificity for the 1,4-isomer make it the preferred method. organic-chemistry.org Various copper(I) sources and catalytic systems can be employed, including in situ reduction of Cu(II) salts with sodium ascorbate (B8700270) or the use of stable Cu(I) complexes. scispace.comnih.gov
| Catalyst System | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|
| CuSO₄ / Sodium Ascorbate | t-BuOH/H₂O or DMSO/H₂O, Room Temp | In situ generation of Cu(I); common and inexpensive reagents. | nih.gov |
| CuI / DIPEA / HOAc | Various organic solvents | Highly efficient system where acetic acid accelerates key steps and buffers the base. | organic-chemistry.org |
| [Cu₂(μ-Br)₂(NHC-ligand)]₂ | Neat or in CD₃CN, Room Temp | Very high activity at low catalyst loadings (25-50 ppm); rapid conversion. | nih.gov |
| Copper(I) phenylacetylide | CH₂Cl₂, Room Temp | Stable, pre-formed Cu(I) source requiring no additional additives. | mdpi.com |
As a complementary method to CuAAC, the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a robust pathway to the opposite regioisomer, the 1,5-disubstituted 1,2,3-triazole. acs.orgacs.org Using catalysts such as pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes, the reaction of an azide with a terminal alkyne selectively yields the 1,5-adduct. organic-chemistry.orgorganic-chemistry.orgresearchgate.net Therefore, this method would not be used for the synthesis of the target this compound, but rather its 1,5-isomer.
A key advantage of the RuAAC is its broader alkyne scope compared to CuAAC; it is effective for both terminal and internal alkynes, enabling the synthesis of fully substituted 1,2,3-triazoles. organic-chemistry.orgacs.orgresearchgate.net The mechanism of RuAAC is distinct from that of CuAAC, proceeding through an oxidative coupling pathway to form a six-membered ruthenacycle intermediate, which then undergoes reductive elimination to form the triazole product. organic-chemistry.orgorganic-chemistry.org This mechanistic difference accounts for the inverted regioselectivity.
| Feature | Copper(I)-Catalyzed (CuAAC) | Ruthenium(II)-Catalyzed (RuAAC) |
|---|---|---|
| Regioselectivity | Exclusively 1,4-disubstituted | Exclusively 1,5-disubstituted |
| Alkyne Substrates | Terminal alkynes only | Terminal and internal alkynes |
| Typical Catalyst | Cu(I) salts (e.g., CuI, CuSO₄/ascorbate) | Ru(II) complexes (e.g., Cp*RuCl(COD)) |
| Proposed Intermediate | Copper acetylide | Ruthenacycle |
| Reference | nih.gov, rsc.org | organic-chemistry.org, acs.org, researchgate.net |
Alternative Synthetic Routes to 1,2,3-Triazole-4-carboxylic Acids
Beyond direct cycloaddition with propiolic acid derivatives, other strategies exist for constructing the target triazole structure.
An alternative, metal-free approach allows for the one-step synthesis of 1,2,3-triazole-4-carboxylic acids from the reaction of an azide with a β-ketoester in the presence of a base. google.com This method avoids the handling of potentially unstable propiolic acid derivatives. In this strategy, isopropyl azide would be treated with a suitable β-ketoester, such as ethyl acetoacetate (B1235776) or ethyl formylacetate, and a base like sodium ethoxide or DBU to form the triazole ring. google.comnih.gov This reaction proceeds via the enolate of the β-ketoester, which acts as the synthetic equivalent of an alkyne. nih.gov The reaction can be highly regioselective and provides a high-yielding route to the desired products. nih.govacs.org
Another synthetic logic involves the formation of a substituted triazole ring first, followed by the introduction or modification of a functional group to yield the final carboxylic acid.
One such method begins with a pre-formed, appropriately substituted triazole. For instance, a synthetic route has been patented for the preparation of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids starting from a 1-substituted-4,5-dibromo-1H-1,2,3-triazole. google.comgoogle.com The process involves a selective halogen-metal exchange at the 4-position using a Grignard reagent, followed by carboxylation (e.g., with CO₂) to install the carboxylic acid group. google.comgoogle.com
Alternatively, a functional group handle can be carried through a cycloaddition reaction and subsequently converted to a carboxylic acid. For example, the CuAAC reaction of isopropyl azide with propargyl alcohol would yield 1-isopropyl-4-(hydroxymethyl)-1H-1,2,3-triazole. mdpi.com The primary alcohol group can then be oxidized to the corresponding carboxylic acid using standard oxidizing agents, such as potassium permanganate (B83412) or Jones reagent, to furnish the final product. mdpi.com
Optimization of Reaction Conditions for Yield and Selectivity
Solvent Effects in Triazole Synthesis
The solvent system employed in the synthesis of 1,2,3-triazoles, particularly through the widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), plays a critical role in reaction rates and outcomes. Research has shown that a combination of water with an organic co-solvent often enhances the reaction. For instance, the use of dichloromethane (B109758) (CH₂Cl₂) as a co-solvent with water has been reported to increase reaction rates and provide excellent yields of 1,2,3-triazoles compared to other organic co-solvent systems like DMSO, THF, acetonitrile (B52724), and tert-butanol. researchgate.net
Polar aprotic solvents have also been shown to be effective. In certain synthetic routes, a system of cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (B87167) (DMSO) has proven uniquely effective for the formation of 1,2,3-triazoles. acs.org The enhanced solubility of the base in polar aprotic solvents can significantly improve the efficacy of heterogeneous reactions. acs.org In a comparative study of solvents for a specific pyrazolo-triazole synthesis, dimethylformamide (DMF) was identified as the optimal choice, yielding the best results among dichloromethane, dichloroethane, chloroform (B151607), methanol (B129727), and ethanol (B145695). growingscience.com Conversely, polar protic solvents such as methanol and ethanol have been found to be unsuitable in some cases, leading to very low product yields. growingscience.com
The choice of solvent can also impact the stereoselectivity of the reaction. In rhodium-catalyzed click reactions, solvents such as 1,2-dichloroethane (B1671644) (DCE), chloroform, and toluene (B28343) provided notable diastereomeric ratios, whereas solvents like methanol, acetonitrile, and THF led to a significant decrease in this ratio. acs.org
Table 1: Effect of Different Solvents on Triazole Synthesis Yield
Catalyst Screening and Ligand Design in Metal-Catalyzed Cycloadditions
Metal-catalyzed cycloadditions are the cornerstone of modern 1,2,3-triazole synthesis, offering high regioselectivity. The Huisgen 1,3-dipolar cycloaddition, when catalyzed by a copper(I) source, selectively yields the 1,4-disubstituted regioisomer. beilstein-journals.org In contrast, ruthenium catalysts are known to exclusively produce the 1,5-disubstituted product. nih.gov
The efficiency of these metal catalysts is heavily influenced by the ligands coordinating to the metal center. Steric hindrance around the metal is a major factor, and the development of new, sterically hindered N-heterocyclic carbene (NHC) complexes, such as those in the IPr# family, is an active area of research. researchgate.net Ligand design extends to creating scaffolds that can enhance catalytic activity. For example, pyridinyl-triazole ligand systems have been found to be superior for CuI-catalyzed reactions, enabling low catalyst loadings and reactions at ambient temperatures under open-flask conditions. researchgate.net The proposed mechanism involves the formation of stable dinuclear Cu(I) complexes, which is key to their high catalytic activity. researchgate.net
Furthermore, 1,2,3-triazole moieties themselves are incorporated into ligand design. Triazole-based bis- and tris-phosphines have been synthesized and demonstrate versatile coordination behavior with various transition metals, including palladium, platinum, rhodium, and iridium, showing promise in catalytic applications like Mizoroki–Heck coupling reactions. mdpi.comrsc.org
Table 2: Catalyst and Ligand Systems for Regioselective Triazole Synthesis
Continuous-Flow Synthesis Approaches for Triazole Derivatives
Continuous-flow chemistry has emerged as a powerful technique for the synthesis of 1,2,3-triazole derivatives, offering significant advantages in terms of safety, scalability, and efficiency. beilstein-journals.orgnih.gov This methodology is particularly beneficial when working with potentially unstable reagents like organic azides, as it minimizes the volume of hazardous material present at any given time. beilstein-journals.orguc.pt
In a typical setup, solutions of the azide and alkyne precursors are pumped through a heated column packed with a heterogeneous catalyst. Copper-on-charcoal and copper powder are commonly used as robust and readily accessible catalysts. beilstein-journals.orgnih.gov One protocol describes directing a dichloromethane (DCM) solution of the reactants through a stainless steel column packed with copper-on-charcoal heated to 110 °C. nih.gov This system demonstrated high yields and good functional group tolerance, and a 24-hour continuous experiment was performed without a drop in conversion or yield. nih.gov
Flow synthesis allows for rapid optimization of reaction conditions, such as temperature and flow rate. While initial experiments may be conducted under high-pressure/high-temperature conditions to achieve high reaction rates, the process can be optimized to run at room temperature by using basic and acidic additives, further improving the safety profile. beilstein-journals.org Scale-up to gram-scale production has been successfully achieved in a straightforward manner using continuous-flow reactors. beilstein-journals.orgnih.gov A notable challenge in flow synthesis is the potential for product precipitation, which can lead to reactor blockage, especially at higher substrate concentrations. beilstein-journals.org
Table 3: Parameters in Continuous-Flow Synthesis of Triazoles
Chemical Reactivity and Derivatization Strategies of 1 Isopropyl 1h 1,2,3 Triazole 4 Carboxylic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a highly versatile functional handle that can undergo a variety of classical transformations, enabling the synthesis of numerous derivatives.
The carboxylic acid moiety of 1-isopropyl-1H-1,2,3-triazole-4-carboxylic acid can be readily converted into amides and esters, which are key functional groups in many biologically active molecules. semanticscholar.org
Amidation is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling agents facilitate this transformation by converting the hydroxyl group of the carboxylic acid into a better leaving group. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are frequently employed. For instance, the synthesis of N'-(4-(trifluoromethyl)phenyl)-1-isopropyl-1H-benzo[d] rsc.orgnih.govnih.govtriazole-5-carboxamide is accomplished using EDC-HCl and HOBt in a solvent like N,N-dimethylformamide (DMF). researchgate.net Similarly, 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) can be used to form the amide bond. northwestern.edu
Esterification can be accomplished through several methods. The classic Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. Alternatively, for more sensitive substrates or sterically hindered alcohols, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or an active ester, prior to reaction with the alcohol. researchgate.net The synthesis of 1,2,3-triazole-4-carboxylate esters is a foundational step in the creation of various derivatives, including carboxamides, through subsequent reactions like ammonolysis. semanticscholar.orgmdpi.com
| Transformation | Reagent/Method | Typical Conditions | Notes |
|---|---|---|---|
| Amidation | EDC / HOBt | Amine, DMF, Room Temperature | Forms an active ester intermediate; widely used in peptide synthesis. researchgate.net |
| Amidation | CDMT / NMM | Amine, DMF, Room Temperature | Effective for converting carboxylic acids to amides. northwestern.edu |
| Esterification | Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄), Heat | Reversible reaction; often requires removal of water. |
| Esterification | Acid Chloride Formation | SOCl₂ or (COCl)₂, then Alcohol | Two-step process for sensitive or hindered alcohols. |
The carboxylic acid group can be reduced to a primary alcohol, providing another route for derivatization. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are typically required for this transformation. This reaction converts the carboxyl group into a hydroxymethyl group, (1-isopropyl-1H-1,2,3-triazol-4-yl)methanol, which can then be used in subsequent reactions such as etherification or further oxidation. Studies on related 1,2,3-triazole diesters have shown that the ester group at the C5 position is more reactive towards reduction by sodium borohydride (B1222165) than the C4 ester, suggesting a degree of regioselectivity influenced by the electronic properties of the triazole ring. mdpi.com
The 1,2,3-triazole ring is widely recognized for its role as a stable and rigid "linker" unit in the construction of complex molecules, a feature prominently utilized in "click chemistry". nih.gov The carboxylic acid function on this compound is an ideal handle for conjugation to other molecules, including biomolecules, polymers, or fluorescent dyes.
For conjugation to amine-containing molecules, the carboxylic acid is typically activated first to enhance its reactivity. A common strategy is the formation of an N-hydroxysuccinimide (NHS) ester. This is achieved by reacting the carboxylic acid with NHS in the presence of a carbodiimide (B86325) coupling agent like EDC. The resulting NHS ester is a stable, isolable intermediate that reacts efficiently and specifically with primary and secondary amines under mild aqueous conditions to form a stable amide bond. This method is a cornerstone of bioconjugation chemistry, allowing the triazole-based molecule to be covalently attached to proteins, peptides, or other biological targets. The triazole core itself acts as a metabolically stable and chemically inert spacer arm. scite.ai
Reactivity of the 1,2,3-Triazole Heterocycle
The 1,2,3-triazole ring is an aromatic heterocycle characterized by its high stability and specific electronic properties that govern its reactivity. nih.gov
The 1,2,3-triazole ring is considered a π-excessive aromatic system, yet it is generally deactivated towards electrophilic substitution at its carbon atoms (C4 and C5) due to the electron-withdrawing nature of the nitrogen atoms. nih.gov Direct electrophilic attack on the ring carbons, such as nitration or halogenation, is difficult and often requires harsh conditions or specific activation. When N-unsubstituted triazoles are treated with electrophiles, reaction typically occurs at one of the ring nitrogen atoms. researchgate.net
Nucleophilic aromatic substitution on the triazole ring is also challenging unless a suitable leaving group is present at the C4 or C5 position. For example, 4- or 5-halo-1,2,3-triazoles can undergo nucleophilic substitution with various nucleophiles. nih.govresearchgate.net The synthesis of this compound itself may proceed through a Huisgen 1,3-dipolar cycloaddition, which builds the ring rather than modifying a pre-existing one. wikipedia.org Subsequent functionalization of the C5 position would likely require a multi-step sequence, potentially involving initial halogenation followed by a substitution or cross-coupling reaction.
The nitrogen atoms of the 1,2,3-triazole ring, particularly N2 and N3, possess lone pairs of electrons that make them excellent donors for coordinating with transition metal ions. nih.gov This property has led to the extensive use of 1,2,3-triazoles as ligands in coordination chemistry and catalysis. rsc.orgscite.ai The triazole can act as a monodentate or bidentate ligand, and the specific coordination mode can be influenced by the substituents on the ring and the nature of the metal center.
Computational and experimental studies have confirmed that the N2 and N3 atoms are the primary sites for metal binding. nih.gov A variety of metal complexes involving 1,2,3-triazole ligands have been synthesized and characterized, including those with ruthenium (Ru), iridium (Ir), rhodium (Rh), and palladium (Pd). nih.govacs.org For example, in certain iridium(III) and rhodium(III) complexes, the metal coordinates through the nitrogen of a linked pyridine (B92270) ring and the N2 atom of the triazole ring. acs.org In other structures, coordination can involve the N3 atom, sometimes in conjunction with C-H activation of an adjacent substituent. acs.org This robust coordination chemistry allows for the creation of catalysts for various organic transformations and the development of novel materials with specific electronic or photophysical properties. rsc.orgnih.gov
| Metal Ion | Coordinating Atoms | Complex Type | Reference |
|---|---|---|---|
| Ruthenium(II) | N-N bidentate (Triazole + other heterocycle) | Helicate and coordination compounds | nih.gov |
| Iridium(III) | N(pyridine), N2(triazole) | Monometallic cationic complex | acs.org |
| Iridium(III) | N3(triazole) + C(phenyl) | Bimetallic iridacycle | acs.org |
| Rhodium(III) | N(pyridine), N2(triazole) | Monometallic cationic complex | acs.org |
| Palladium(II) | Bis-1,2,3-triazole ligands | Quadruply stranded cages | scite.ai |
Advanced Spectroscopic and Structural Elucidation of 1 Isopropyl 1h 1,2,3 Triazole 4 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of 1,2,3-triazole derivatives, offering detailed insights into the molecular framework. digitellinc.com
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for verifying the successful synthesis and regioselectivity of 1-isopropyl-1H-1,2,3-triazole-4-carboxylic acid. The chemical shifts of the triazole ring protons and carbons are particularly diagnostic. For 1,4-disubstituted 1,2,3-triazoles, the H-5 proton typically appears as a singlet in the ¹H NMR spectrum, with a chemical shift ranging from δ 8.00–8.75 ppm. nih.gov The corresponding C-4 and C-5 carbons in the ¹³C NMR spectrum resonate at approximately 139.27–148.64 ppm and 122.46–127.49 ppm, respectively, confirming the 1,4-substitution pattern. nih.gov
The isopropyl group attached to the N-1 position exhibits characteristic signals. The methine proton (-CH) appears as a septet, while the two methyl groups (-CH₃) present as a doublet in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the methine and methyl carbons of the isopropyl group will have distinct chemical shifts. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift, often above 12 δ, though its position can be influenced by solvent and concentration. libretexts.org
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Triazole H-5 | 8.00 - 8.75 | - |
| Triazole C-4 | - | 139.27 - 148.64 |
| Triazole C-5 | - | 122.46 - 127.49 |
| Carboxylic Acid H | > 12 | - |
| Carboxylic Acid C | - | 165 - 185 |
For more complex derivatives of this compound, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are employed for stereochemical and conformational analysis. nih.govrsc.org NOESY experiments can reveal through-space interactions between protons, providing valuable information about the spatial arrangement of substituents and the preferred conformations of the molecule in solution. nih.govrsc.org The correlation of experimental NMR data with quantum chemical calculations can further aid in identifying the most stable conformations. nih.govacs.org
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups present in this compound.
The IR spectrum of a carboxylic acid is characterized by two prominent absorptions. A very broad O-H stretching band is observed in the region of 2500–3300 cm⁻¹. libretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears between 1710 and 1760 cm⁻¹, with the exact frequency depending on whether the acid exists as a monomer or a hydrogen-bonded dimer. libretexts.org In the solid state, where dimerization is common, this peak is often found around 1710 cm⁻¹. libretexts.orgmsu.edu
The triazole ring itself has characteristic vibrational modes. The C=C and C-N stretching vibrations within the triazole ring give rise to bands in the fingerprint region of the IR spectrum. researchgate.net For instance, bands in the 1100-900 cm⁻¹ region can often be attributed to triazole ring vibrations. researchgate.net
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch (broad) | 2500 - 3300 |
| Carboxylic Acid | C=O Stretch (dimer) | ~1710 |
| Triazole Ring | Ring Vibrations | 1100 - 900 |
Vibrational spectroscopy is a powerful tool for comparing the structure of this compound in the solid state versus in solution. In the solid state, intermolecular interactions, such as hydrogen bonding between carboxylic acid groups to form dimers, can cause significant shifts in vibrational frequencies. msu.edu In solution, the extent of hydrogen bonding can be solvent-dependent, leading to changes in the IR and Raman spectra. For example, in ether solvents, a sharper monomeric O-H absorption may be observed around 3500 cm⁻¹ due to competition from the solvent as a hydrogen bond acceptor. msu.edu
Mass Spectrometry Techniques
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula.
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. For carboxylic acids, a common fragmentation pathway involves the loss of the carboxylic acid group. For triazole-containing compounds, fragmentation can involve cleavage of the triazole ring. While specific fragmentation patterns for this compound are not extensively detailed in the provided context, general principles of mass spectrometry suggest that characteristic losses would include the isopropyl group and the carboxylic acid moiety, providing further confirmation of the compound's structure. In some cases, rearrangement processes of the triazole ring can be observed during fragmentation. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular formula of newly synthesized compounds like this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with a very high degree of accuracy (typically to within 0.0001 atomic mass units). This precision allows for the determination of a unique elemental composition, distinguishing it from other potential formulas that may have the same nominal mass. pnnl.govnih.gov
The process involves ionizing the sample, commonly using electrospray ionization (ESI), and then measuring the mass-to-charge ratio (m/z) of the resulting ions. rsc.org For this compound (C6H9N3O2), the theoretical exact mass is calculated based on the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Nitrogen-14, and Oxygen-16). The experimentally measured mass from the HRMS instrument is then compared to this theoretical value. A close match between the calculated and found values serves as strong evidence for the proposed molecular formula.
| Compound | Molecular Formula | Calculated m/z | Found m/z |
|---|---|---|---|
| Example Triazole Derivative | C24H18F6N2O [M]+ | 478.1349 | 478.1344 |
This table illustrates how HRMS data is presented, showing a very small deviation between the calculated theoretical mass and the experimentally found mass for a complex triazole molecule, thereby confirming its elemental composition. rsc.org
HPLC-MS for Purity Assessment and Mixture Analysis
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful hybrid technique used for separating components within a mixture and identifying them. It is routinely employed to assess the purity of this compound and to monitor the progress of its synthesis by analyzing reaction mixtures. nih.govresearchgate.net
In this technique, the sample is first injected into an HPLC system. The components of the mixture are separated based on their differential interactions with the stationary phase (e.g., a C8 or C18 column) and the mobile phase (a solvent mixture, such as acetonitrile (B52724) and water). nih.gov As each component elutes from the HPLC column at a specific retention time, it is introduced directly into the mass spectrometer. The MS then generates a mass spectrum for each eluting peak, providing molecular weight information that aids in the identification of the main product, impurities, and any unreacted starting materials. nih.gov The purity of the target compound is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks.
| Parameter | Condition |
|---|---|
| Column | Kromasil C8 |
| Mobile Phase | Acetonitrile-Water (50:50, v/v) |
| Detection Wavelength | 210 nm |
| Linearity Range | 10-90 µg/mL |
This table provides an example of the experimental conditions used in an HPLC method for the analysis of a triazole compound and its related substances, demonstrating the specificity required for accurate purity assessment. nih.gov
X-ray Crystallography for Solid-State Structure Determination
| Parameter | Value |
|---|---|
| Molecular Formula | C3H4N4O |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 3.6944 (4) |
| b (Å) | 17.527 (3) |
| c (Å) | 7.0520 (17) |
| β (°) | 94.4670 (10) |
| Volume (ų) | 455.24 (14) |
The data in this table, derived from an X-ray analysis of a related triazole carboxamide, illustrates the fundamental crystallographic parameters that define the unit cell of a crystal. nih.gov
Elucidation of Tautomeric Forms and Crystal Packing Effects
The 1,2,3-triazole ring system can exist in different tautomeric forms depending on the position of the proton on the nitrogen atoms. X-ray crystallography is crucial for identifying which specific tautomer is present in the crystalline state. For instance, in 1-substituted 1H-1,2,3-triazoles, the proton is fixed on the substituted nitrogen, but for other triazole systems, different forms can exist. mdpi.comresearchgate.net
Furthermore, the analysis of the crystal structure reveals how individual molecules are arranged and held together in the crystal lattice. This "crystal packing" is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π–π stacking interactions. mdpi.com In the case of this compound, the carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is expected to play a dominant role in forming extensive hydrogen-bonding networks that stabilize the crystal structure.
Conformational Analysis in the Crystalline State
The conformation of a molecule describes the spatial arrangement of its atoms, which can be altered by rotation about single bonds. X-ray crystallography provides a static snapshot of the molecule's preferred conformation in the solid state. researchgate.net For this compound, key conformational features include the orientation of the isopropyl group and the carboxylic acid group relative to the plane of the triazole ring. ekb.eg
The dihedral angle between the plane of the triazole ring and the plane of the carboxylic acid group is a critical parameter. Analysis of related structures often reveals a twist between aromatic or heteroaromatic rings and their substituents, which can be influenced by steric hindrance and intermolecular interactions within the crystal. mdpi.comnih.gov For example, the dihedral angle between a tolyl ring and a 1,2,3-triazole ring in a similar structure was found to be 32.75 (7)°. nih.gov Such data is vital for understanding the molecule's shape and potential interactions with biological targets or other materials.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. The experimentally determined percentages are then compared to the theoretical values calculated from its molecular formula (C6H9N3O2). A close agreement between the experimental and calculated values confirms the empirical formula of the compound and provides strong evidence of its purity. nih.gov This technique is a cornerstone of chemical characterization, verifying that the synthesized compound has the expected stoichiometric composition.
| Element | Molecular Weight | Theoretical Percentage (%) |
|---|---|---|
| Carbon (C) | 72.066 | 45.86 |
| Hydrogen (H) | 9.072 | 5.77 |
| Nitrogen (N) | 42.021 | 26.74 |
| Oxygen (O) | 31.998 | 20.36 |
| Total | 157.157 | 100.00 |
This table presents the calculated elemental percentages for the target compound. In a typical experimental report, these values would be compared against the 'Found' percentages obtained from the elemental analyzer.
Computational and Theoretical Investigations of 1 Isopropyl 1h 1,2,3 Triazole 4 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netconsensus.app For 1,2,3-triazole derivatives, DFT methods, particularly using functionals like B3LYP combined with basis sets such as 6-311+G(d,p) or 6-31G(d), are standard for optimizing molecular geometry. researchgate.netnih.govekb.eg These calculations yield the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. researchgate.net
The optimization process provides detailed geometric parameters, including bond lengths, bond angles, and dihedral angles. preprints.org For 1-Isopropyl-1H-1,2,3-triazole-4-carboxylic acid, DFT would reveal the planarity of the triazole ring and the preferred orientation of the isopropyl and carboxylic acid substituents. frontiersin.orgnih.gov Furthermore, these calculations provide insights into the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and kinetic stability. researchgate.net
Table 1: Typical Parameters for DFT Calculations on Triazole Derivatives
| Parameter | Typical Value/Method | Purpose |
| Method | Density Functional Theory (DFT) | To calculate electronic structure and energy. |
| Functional | B3LYP, M06-2X, ωB97X-D | Approximates the exchange-correlation energy. |
| Basis Set | 6-31G(d), 6-311++G(d,p) | Describes the atomic orbitals used in the calculation. |
| Task | Geometry Optimization | To find the lowest energy molecular structure. |
| Output | Bond Lengths, Bond Angles, HOMO/LUMO Energies | Provides detailed structural and electronic data. |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)
Theoretical calculations are highly effective in predicting spectroscopic data, which is invaluable for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netrsc.orgmdpi.com
For derivatives of 1,2,3-triazole-4-carboxylic acid, studies have shown a good correlation between calculated and experimental ¹H and ¹³C NMR spectra. mdpi.commdpi.com Calculations are typically performed on the DFT-optimized geometry. The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com This predictive power is crucial for distinguishing between isomers, such as 1,4- and 1,5-disubstituted triazoles, as their carbon signals appear in distinct regions of the ¹³C NMR spectrum. researchgate.net
Table 2: Illustrative Comparison of Predicted vs. Experimental NMR Shifts for a 1,4-Disubstituted Triazole Moiety
| Atom | Predicted Chemical Shift (ppm) | Typical Experimental Shift (ppm) |
| Triazole H5 | ~8.1 | 8.00 - 8.75 mdpi.com |
| Triazole C4 | ~142 | 139 - 149 mdpi.com |
| Triazole C5 | ~124 | 122 - 128 mdpi.com |
| Carboxyl C=O | ~164 | ~162 researchgate.net |
Modeling of Reaction Pathways and Transition States in Triazole Formation
The formation of this compound, a 1,4-disubstituted triazole, is typically achieved via the Huisgen 1,3-dipolar cycloaddition, often catalyzed by copper(I) in what is known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. mdpi.comorganic-chemistry.org DFT calculations are instrumental in elucidating the mechanism of this reaction. nih.govnih.govitu.edu.tr
Computational modeling shows that the uncatalyzed reaction is a concerted process with a high activation energy, often resulting in a mixture of 1,4 and 1,5-regioisomers. nih.govmdpi.com In contrast, the copper(I)-catalyzed reaction proceeds through a stepwise mechanism with a significantly lower activation barrier, which accounts for the dramatic rate increase and high regioselectivity for the 1,4-isomer. nih.govnih.govitu.edu.trmdpi.com DFT studies can map the entire potential energy surface of the reaction, identifying the structures of intermediates and transition states. nih.govmdpi.com These models confirm that the catalyst coordinates to the alkyne, forming a copper-acetylide complex, which then reacts with the azide (B81097) in a stepwise manner to selectively yield the 1,4-disubstituted triazole. nih.govnih.gov
Conformational Analysis and Molecular Dynamics Simulations
Molecules with rotatable bonds, like the isopropyl and carboxylic acid groups in the target compound, can exist in multiple spatial arrangements known as conformations. Understanding the conformational landscape is vital as it can influence the molecule's physical and biological properties.
Solvent Effects on Molecular Conformations (PCM-CHCl₃)
The stability of different conformers can be significantly influenced by the surrounding environment. Computational models can simulate these solvent effects, providing a more realistic picture of the molecule's behavior in solution. The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous medium with a specific dielectric constant. ekb.egresearchgate.net
For triazole derivatives, DFT calculations incorporating the Integral Equation Formalism variant of PCM (IEF-PCM) have been used to optimize geometries in various solvents, including chloroform (B151607) (CHCl₃). ekb.eg These studies show that the relative energies and, therefore, the population of conformers can change from the gas phase to solution. ekb.egresearchgate.net Generally, conformers with a higher dipole moment are stabilized to a greater extent by polar solvents. ekb.eg The stability of conformers tends to increase as the dielectric constant of the solvent increases. ekb.eg
Comparison of Solution-State and Solid-State Conformers
The preferred conformation of a molecule can differ between its solid (crystalline) state and when it is in solution. researchgate.net In the solid state, the conformation is often dictated by packing forces and strong intermolecular interactions within the crystal lattice, such as hydrogen bonding. researchgate.netresearchgate.net This can lock the molecule into a single, specific conformation that may not be the lowest energy structure in the gas phase or in solution. researchgate.net
X-ray crystallography provides the definitive structure in the solid state, while NMR spectroscopy offers insights into the average structure or mixture of conformers in solution. researchgate.netnih.gov Computational studies are crucial for bridging this gap. By calculating the energies of various possible conformers, researchers can determine the most stable structures in the absence of crystal packing forces. Discrepancies between a single crystal structure and solution-phase NMR data often suggest that the molecule is conformationally flexible and exists as an equilibrium of multiple conformers in solution. researchgate.netnih.gov Theoretical calculations of NMR shifts for different conformers can help to deconvolute the experimental spectrum and estimate the relative populations of each conformer.
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For a compound like this compound, computational SAR studies would typically involve synthesizing or virtually designing a series of analogues and evaluating their activity.
In the absence of specific studies on this compound, a general approach would involve modifying the isopropyl and carboxylic acid groups to explore how these changes affect activity. For instance, the isopropyl group could be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the binding pocket. The carboxylic acid could be esterified or converted to an amide to understand the importance of the hydrogen bonding and ionic interactions it provides. The resulting data would be used to build a model correlating structural features with biological activity.
Ligand-Protein Docking for Investigating Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of a potential drug molecule and for predicting its affinity for a target.
For this compound, docking studies would require a known protein target. The compound would be computationally placed into the active site of the protein to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the carboxylic acid moiety would be expected to form hydrogen bonds with amino acid residues like arginine or lysine, or to coordinate with a metal ion in the active site. The isopropyl group would likely occupy a hydrophobic pocket. The triazole ring itself can participate in various interactions, including hydrogen bonding and pi-stacking.
While general docking studies have been performed on numerous triazole derivatives against various targets, no such data is available for this compound.
Predictive Modeling for Chemical Space Exploration
Predictive modeling, often utilizing machine learning and quantitative structure-activity relationship (QSAR) models, is employed to explore a vast chemical space for novel compounds with desired properties. These models are trained on existing data sets of compounds with known activities.
To explore the chemical space around this compound, a predictive model would first need to be built based on a library of similar triazole derivatives with measured biological activity against a specific target. This model could then be used to virtually screen large databases of compounds or to generate new molecular structures with potentially improved activity. The model would identify key molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) that are important for activity.
Unfortunately, the lack of initial biological and computational data for this compound precludes the development of such predictive models at this time.
Academic Applications of 1 Isopropyl 1h 1,2,3 Triazole 4 Carboxylic Acid Scaffolds
Role as Building Blocks in Organic Synthesis Research
The unique structural features of 1,2,3-triazoles make them valuable synthons in the field of organic synthesis. Their stability under various reaction conditions, including hydrolysis, oxidation, and reduction, contributes to their utility. exlibrisgroup.com The presence of multiple nitrogen atoms allows for diverse chemical modifications, enabling the construction of more complex molecular architectures.
Construction of Complex Heterocyclic Systems
The 1,2,3-triazole ring serves as a versatile precursor for the synthesis of a variety of complex heterocyclic systems. Through strategic chemical transformations, the triazole core can be elaborated or fused with other ring systems to generate novel molecular frameworks. For instance, derivatives of 1,2,3-triazole-4-carboxylic acids can be utilized in sequential reactions to construct polycyclic and fused heterocyclic compounds. umich.edumdpi.com The reactivity of the carboxylic acid group and the triazole ring itself allows for a range of synthetic manipulations, including cyclization reactions that lead to the formation of new rings. nih.gov This approach has been successfully employed to synthesize intricate molecular structures with potential applications in materials science and medicinal chemistry. A notable example involves the use of triazole derivatives in the synthesis of fused bicyclic exlibrisgroup.comnih.govnih.gov-triazoles. acs.org
Synthesis of Chiral Triazole Derivatives from Amino Acids
A significant area of research involves the synthesis of chiral 1,4-disubstituted-1,2,3-triazole derivatives using readily available amino acids as chiral starting materials. nih.govnih.gov This methodology allows for the introduction of chirality into the triazole structure in a controlled manner, which is crucial for applications in asymmetric synthesis and medicinal chemistry. The general strategy involves converting amino acids into chiral azido (B1232118) alcohols, which then undergo a copper-catalyzed [3+2] cycloaddition reaction with an alkyne. nih.gov This reaction is highly efficient and proceeds with no racemization, yielding enantiomerically pure triazole derivatives. nih.govnih.gov The resulting chiral triazoles can serve as valuable building blocks for the synthesis of more complex chiral molecules. rsc.org
Scaffolds in Medicinal Chemistry Research (Excluding Clinical/Safety)
In the realm of medicinal chemistry research, the 1,2,3-triazole scaffold is highly regarded for its favorable properties. Its structural rigidity, capacity for hydrogen bonding, and dipole character enable it to interact with biological targets. nih.gov The synthetic accessibility of triazoles, particularly through "click chemistry," further enhances their appeal for the development of new chemical entities. tandfonline.com
Peptidomimetic Scaffolds for Drug Discovery Research
Triazole-containing compounds are extensively studied as peptidomimetics, which are molecules designed to mimic the structure and function of natural peptides. unifi.itnih.gov The triazole ring can act as a surrogate for the amide bond found in peptides, offering several advantages. nih.gov Incorporating a triazolyl moiety can enhance a molecule's resistance to enzymatic degradation, hydrolysis, and oxidation, which are common limitations of natural peptides. unifi.itnih.gov The rigid nature of the triazole ring can also help to constrain the conformation of a molecule, potentially leading to improved binding affinity and selectivity for a biological target. nih.gov Researchers have successfully designed and synthesized triazole-based peptidomimetics that mimic the binding modes of known peptide ligands. rsc.org
Exploration of Bioisosteric Replacements
The 1,2,3-triazole ring is widely employed as a bioisostere for various functional groups in drug design. exlibrisgroup.comnih.gov Bioisosterism involves the substitution of a part of a molecule with a chemical group that has similar physical or chemical properties, with the aim of enhancing the compound's pharmacological profile. The triazole ring has been successfully used as a bioisostere for amide and ester groups, as well as carboxylic acids. researchgate.netresearchgate.net This is attributed to its ability to mimic the steric and electronic properties of these functional groups. exlibrisgroup.comnih.gov The stability of the triazole ring under various metabolic conditions makes it an attractive replacement for more labile functional groups. exlibrisgroup.com
Design of Enzyme Inhibitors (e.g., Xanthine (B1682287) Oxidase)
The 1,2,3-triazole-4-carboxylic acid scaffold is a cornerstone in the rational design of various enzyme inhibitors, with a notable focus on xanthine oxidase (XO). researchgate.net Xanthine oxidase is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overproduction of uric acid leads to hyperuricemia, a precursor to gout. Consequently, the development of potent XO inhibitors is a key therapeutic strategy.
Research has demonstrated that derivatives of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid exhibit significant in vitro inhibitory potency against xanthine oxidase. nih.gov A study focusing on modifications of febuxostat (B1672324) analogs, where a nitrogen atom was incorporated at the X² position to form a triazole ring, yielded a series of compounds with IC₅₀ values in the micromolar range, from 0.21 µM to 26.13 µM. nih.gov The most potent compound in this series, designated 1s , had an IC₅₀ value of 0.21 µM, which was 36 times more potent than the standard drug allopurinol. nih.gov Kinetic studies revealed that this compound acts as a mixed-type inhibitor. nih.gov Structure-activity relationship (SAR) analysis from this research highlighted that incorporating a more lipophilic ether group at the 4'-position of the phenyl ring enhanced inhibitory activity. nih.gov
Further studies on other 1H-1,2,3-triazole derivatives have also yielded promising XO inhibitors. For instance, a series of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives was synthesized and evaluated, with the most effective compound, 9m , showing an IC₅₀ value of 0.70 µM, approximately 14-fold more potent than allopurinol. nih.gov This compound also demonstrated the ability to lower serum uric acid levels in vivo in rat models. nih.gov These findings underscore the versatility of the triazole-4-carboxylic acid core in creating effective XO inhibitors.
| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Notes |
|---|---|---|---|
| 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivative (1s) | Xanthine Oxidase | 0.21 µM | 36-fold more potent than Allopurinol; Mixed-type inhibitor. nih.gov |
| 4-(phenoxymethyl)-1H-1,2,3-triazole derivative (9m) | Xanthine Oxidase | 0.70 µM | 14-fold more potent than Allopurinol; Effective in vivo. nih.gov |
| Allopurinol (Reference) | Xanthine Oxidase | ~7.56 µM (calculated from relative potency) | Standard drug for hyperuricemia treatment. nih.gov |
Development of Antiepileptic Research Compounds (e.g., Rufinamide Analogs)
The 1H-1,2,3-triazole scaffold is central to the structure of the approved antiepileptic drug Rufinamide. nih.govmdpi.comresearchgate.net Rufinamide, chemically known as 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide, is a triazole derivative used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome, a severe form of childhood epilepsy. nih.govresearchgate.netnih.gov Its structure is notably different from other antiepileptic drugs, highlighting the unique contribution of the triazole core. mdpi.com
The primary mechanism of action for Rufinamide is believed to be the modulation of sodium-dependent action potentials. nih.govnih.gov In vitro studies have shown that it prolongs the inactive state of voltage-gated sodium channels, which results in a membrane-stabilizing effect and limits the sustained, repetitive firing of neurons. nih.govnih.gov The metabolic pathway of Rufinamide is also significant; it is primarily hydrolyzed by carboxylesterases to form an inactive carboxylic acid derivative, CGP 47292, which is then excreted. nih.gov This metabolic route is not dependent on the cytochrome P450 system. nih.gov
Investigation of Antimicrobial Properties in Research Contexts
Derivatives of 1,2,3-triazole are recognized for their wide range of biological activities, including significant antimicrobial properties. mdpi.com The triazole ring is highly stable to metabolic degradation and is capable of forming hydrogen bonds, which enhances its solubility and interaction with biological targets. mdpi.com
Research into new 1H-1,2,4-triazolyl derivatives has demonstrated potent antibacterial and antifungal activity. In one study, synthesized compounds showed antibacterial activity against five bacterial strains, with minimum inhibitory concentrations (MICs) lower than the reference drugs ampicillin (B1664943) and chloramphenicol. nih.govresearchgate.net The most sensitive bacterium was P. fluorescens. nih.govresearchgate.net The same set of compounds exhibited even more potent antifungal activity against eight fungal strains, proving to be 6 to 45 times more effective than ketoconazole (B1673606) and bifonazole. nih.govresearchgate.net Molecular docking studies suggest that the antibacterial mechanism may involve the inhibition of the MurB enzyme, while the antifungal action is likely linked to the inhibition of CYP51. nih.govresearchgate.net
Another study synthesized a series of coumarin-1,2,3-triazole conjugates and tested them against various microorganisms. mdpi.com While most compounds in this series did not show broad-spectrum activity, six of the twenty-six tested compounds displayed significant antibacterial effects specifically against Enterococcus faecalis, with MIC values ranging from 12.5 to 50 µg/mL. mdpi.com These findings highlight that the 1,2,3-triazole scaffold can be a valuable component in the development of new antimicrobial agents, particularly when combined with other bioactive moieties.
| Compound Class | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| Coumarin-1,2,3-triazole conjugates | Enterococcus faecalis | 12.5–50 µg/mL | mdpi.com |
| 1H-1,2,4-triazolyl derivatives | P. fluorescens | Lower than ampicillin | nih.govresearchgate.net |
| 1H-1,2,4-triazolyl derivatives | Various Fungi | 6 to 45 times more potent than ketoconazole | nih.govresearchgate.net |
Applications in Material Science Research
Ligands for Metal Coordination and Catalytic Systems
The 1,2,3-triazole-4-carboxylic acid structure is an excellent building block for designing ligands for metal coordination complexes. The triazole ring contains multiple nitrogen atoms that can act as Lewis basic donor sites, while the carboxylic acid group provides oxygen donor atoms, making the molecule a versatile chelating agent. mdpi.com These ligands can coordinate with a wide range of transition metal ions to form stable complexes with diverse structural and functional properties. mdpi.comekb.eg
For example, 3-amino-1H-1,2,4-triazole-5-carboxylic acid has been used to synthesize a variety of transition metal complexes, ranging from discrete mononuclear units to multidimensional coordination polymers. mdpi.com The specific coordination mode of the ligand and the final structure of the assembly can be influenced by factors such as the metal ion's geometric preference and the reaction conditions. mdpi.com
Similarly, other substituted 1,2,4-triazole (B32235) carboxylic acid derivatives have been synthesized and used to create metal-organic compounds, including three-dimensional network structures and two-dimensional layered materials. globethesis.com The resulting complexes, such as those with europium (Eu) and terbium (Tb), can exhibit interesting photophysical properties, including characteristic luminescence, making them candidates for optical materials. globethesis.com The inherent ability of the triazole-carboxylic acid scaffold to bridge multiple metal centers makes it a valuable component in the construction of functional coordination polymers and potential catalytic systems.
Integration into Supramolecular Assemblies and Polymers
The structural features of 1,2,3-triazole-4-carboxylic acid derivatives make them highly suitable for integration into supramolecular assemblies and polymers. The triazole ring is rigid, has a high dipole moment, and can participate in weak intermolecular interactions such as dipole-dipole and π-stacking interactions. nih.gov The carboxylic acid group is a strong hydrogen bond donor and acceptor. This combination of functionalities allows these molecules to self-assemble into ordered structures through a network of non-covalent interactions.
This principle is demonstrated in the formation of micrometer-sized supramolecular structures by co-assembling a homopolymer, like poly(4-vinylpyridine), with a small organic acid. fudan.edu.cn The assembly is driven by hydrogen bonding between the pyridine (B92270) units of the polymer and the carboxylic acid groups, along with π-π stacking interactions. fudan.edu.cn Although the specific 1-isopropyl-1H-1,2,3-triazole-4-carboxylic acid was not used in that study, the concept applies directly. The carboxylic acid function of the triazole derivative can form strong hydrogen bonds with complementary polymer side chains, leading to the formation of well-defined aggregates like spheres or rods. fudan.edu.cn
Furthermore, homopolymers where each repeating unit contains both a hydrophilic group (like a carboxylate) and a hydrophobic group can form environment-dependent assemblies such as micelles or vesicles. nih.gov By incorporating the triazole carboxylic acid moiety into a polymer backbone, it is possible to create "amphiphilic homopolymers" capable of self-organizing into complex supramolecular structures in solution, expanding their potential use in materials science. nih.gov
Photochemical Investigations of Triazole Derivatives
Triazole derivatives, including those with a carboxylic acid function, are subjects of significant photochemical investigation due to their promising photophysical properties. nih.gov These properties are highly sensitive to the molecular structure and the surrounding environment, making them potential candidates for sensors and photoactive materials. nih.gov
Studies on 2-aryl-1,2,3-triazole-4-carboxylic acids have shown that their optical properties, such as fluorescence, are noticeably dependent on the solvent. nih.gov These compounds exhibit different photophysical characteristics in solvents like 1,4-dioxane, dimethyl sulfoxide (B87167) (DMSO), and methanol (B129727), as well as in mixtures with water. nih.gov The fluorescent species in aqueous solutions are anionic, indicating that the carboxylic acid group plays a crucial role in their photochemical behavior. nih.gov The sensitivity of their quantum yields to structural changes and the microenvironment suggests their potential use in identifying analytes with labile protons. nih.gov
While research specifically detailing the photochemical properties of this compound is limited, the broader class of 1,2,4-triazine (B1199460) derivatives, which are structurally related, has been explored for use in organic photoactive materials like organic light-emitting diodes (OLEDs). mdpi.com The electronic structure of the heterocyclic ring system is key to these properties. The combination of the triazole's aromatic system with the electronic influence of the carboxylic acid and the isopropyl group would be expected to produce unique photophysical characteristics worthy of further investigation.
Future Directions and Emerging Research Avenues for 1 Isopropyl 1h 1,2,3 Triazole 4 Carboxylic Acid Derivatives
Development of Novel Synthetic Methodologies for Triazole Synthesis
The synthesis of 1,2,3-triazoles has been dominated by the advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov However, future research will likely focus on developing more efficient, sustainable, and regioselective methods applicable to the synthesis of 1-Isopropyl-1H-1,2,3-triazole-4-carboxylic acid and its analogs.
Emerging trends include the development of metal-free cycloaddition reactions to avoid potential toxicity from catalysts like copper, which is crucial for biological applications. researchgate.net Organocatalytic methods, utilizing small organic molecules to catalyze the triazole formation, represent a promising green alternative. researchgate.net Furthermore, rhodium-catalyzed processes are being explored for the construction of complex, sterically hindered triazoles with high regioselectivity, which could be applied to create novel isopropyl-substituted derivatives. acs.org
A notable patented methodology for preparing 1-substituted-1H-1,2,3-triazole-4-carboxylic acids involves the reaction of a 1-substituted-4,5-dibromo-1H-1,2,3-triazole with isopropylmagnesium chloride, followed by treatment with an isopropylmagnesium chloride-lithium chloride composite and subsequent purification. google.comgoogle.com This approach offers a pathway for industrialized production and could be adapted for the specific synthesis of the 1-isopropyl derivative. google.comgoogle.com
| Synthetic Strategy | Catalyst/Reagent | Key Advantages | Potential Application for this compound |
| Grignard-based Carboxylation | Isopropylmagnesium chloride, CO2 | Suitable for large-scale synthesis. | Direct synthesis from a corresponding 1-isopropyl-4-halo-1H-1,2,3-triazole precursor. |
| Organocatalysis | Thiourea derivatives, DBU | Metal-free, reduced toxicity, mild conditions. | Greener synthesis routes for biomedical applications. |
| Rhodium-Catalyzed AAC | Rhodium complexes | High regioselectivity for 1,5-disubstituted triazoles, atroposelective synthesis. | Access to novel regioisomers and chiral derivatives. acs.org |
| Metal-Free Cycloaddition | DBU, Tetraalkylammonium hydroxide | Avoids metal contamination, suitable for biological systems. | Synthesis of derivatives for direct use in biological assays. |
Advanced Functionalization of the Triazole and Isopropyl Moieties
Future research will heavily invest in the late-stage functionalization of the pre-formed this compound core. This "post-click" modification allows for the rapid generation of diverse molecular architectures. researchgate.net
Key areas of exploration will include:
C-H Functionalization: Directing group-assisted C-H activation at the C-5 position of the triazole ring or on the isopropyl group will enable the introduction of various substituents (e.g., aryl, alkyl, heteroaryl groups). Sequential CuAAC and ruthenium-catalyzed C-H functionalization in a one-pot process is an emerging strategy. researchgate.net
Carboxylic Acid Derivatization: The carboxylic acid group is a prime handle for modification. Conversion to amides, esters, and other functionalities can profoundly alter the molecule's properties. For instance, studies on 1H-1,2,3-triazole-4-carboxamides have shown that N-substitution, including with isopropyl groups, is well-tolerated and can be optimized for specific biological targets like the pregnane (B1235032) X receptor (PXR). nih.gov
Functionalization of the Isopropyl Group: While challenging, selective functionalization of the isopropyl moiety could introduce new pharmacophores or points of attachment for creating more complex molecules.
These advanced functionalization techniques will be instrumental in creating libraries of derivatives for screening in various applications.
Integration of this compound into Hybrid Molecules for Enhanced Research Potency
Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. mdpi.com The 1,2,3-triazole ring is an excellent linker for this purpose due to its stability and ease of formation. nih.gov
Future research will focus on using this compound as a scaffold to create novel hybrid molecules. The carboxylic acid function can be used to link the triazole to other biologically active moieties such as:
Natural Products: Conjugation with alkaloids, phenolics, or andrographolide (B1667393) derivatives to create compounds with enhanced bioactivity. nih.govmdpi.com
Known Drug Scaffolds: Linking to moieties from existing drugs (e.g., quinazolines, isatins) to develop agents with potentially novel mechanisms of action or improved efficacy. nih.govmdpi.com
Biomolecules: Incorporation into peptides or conjugation with amino acids to create peptidomimetics or targeted therapeutic agents. nih.gov
This strategy has already been successfully employed in creating triazole-based hybrids with anticancer, neurotropic, and vasorelaxant properties. nih.govmdpi.comresearchgate.netijpsdronline.com Applying this approach to the specific this compound core could yield next-generation research compounds.
Exploration of New Academic Applications in Catalysis and Sensing
Beyond biological applications, the unique electronic properties of the 1,2,3-triazole ring open up avenues in materials science, particularly in catalysis and chemical sensing. researchgate.net
Catalysis: The triazole nucleus can act as a ligand for transition metals, forming catalysts for various organic transformations. The N2 and N3 atoms of the triazole ring can coordinate with metal centers, and the substituents on the ring (like the isopropyl and carboxylic acid groups) can be tailored to fine-tune the catalyst's steric and electronic properties. Research into triazole-based catalysts is an expanding field, with potential applications in asymmetric synthesis. researchgate.net
Sensing: 1,2,3-triazole derivatives are being investigated as chemosensors for detecting metal ions and anions. researchgate.netresearchgate.net The triazole ring can form stable complexes with analytes, and when coupled with a fluorophore, this interaction can lead to a detectable change in fluorescence or absorbance. researchgate.net The this compound scaffold could be functionalized with chromophores to develop selective sensors for environmental or biomedical monitoring.
The exploration of these non-biological applications represents a significant frontier for expanding the utility of this versatile chemical compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Isopropyl-1H-1,2,3-triazole-4-carboxylic acid?
- Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"), where an azide reacts with a terminal alkyne bearing the isopropyl and carboxylic acid groups. Post-reaction purification typically involves recrystallization from acetic acid or ethanol/water mixtures to isolate the triazole core . Optimizing stoichiometry (e.g., 1:1.2 azide:alkyne ratio) and using Cu(I) catalysts like CuSO₄·NaAscorbate improves yields.
Q. How can the structure of this triazole derivative be validated experimentally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the triazole ring and substituent positions. For example, the carboxylic proton appears as a broad singlet (~12-14 ppm), while the isopropyl group shows distinct doublets in ¹H NMR. X-ray crystallography (using SHELX or OLEX2) resolves stereoelectronic properties and hydrogen-bonding networks . Mass spectrometry (HRMS) validates molecular weight with <2 ppm error .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC determination against S. aureus and E. coli), and antifungal assays (e.g., C. albicans). For anticancer potential, employ NCI-60 cell line panels, monitoring growth inhibition (e.g., via MTT assays). Triazoles often target cytochrome P450 enzymes, so enzymatic inhibition assays (e.g., CYP51 for fungi) are recommended .
Q. What safety precautions are critical during handling?
- Methodological Answer : Use P95 respirators (US) or P1 (EU) for particulate protection, nitrile gloves, and fume hoods to avoid inhalation/dermal exposure. Avoid aqueous waste discharge due to potential ecotoxicity. Acute toxicity data (oral LD₅₀ >300 mg/kg in rodents) suggests moderate hazard .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables: temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (5–10 mol% Cu(I)). Microwave-assisted synthesis reduces reaction time (30 min vs. 24 hr) and improves regioselectivity. Monitor progress via TLC (Rf ~0.3 in EtOAc/hexane) and HPLC purity checks (>95%) .
Q. What structural modifications improve target specificity in anticancer applications?
- Methodological Answer : Structure-Activity Relationship (SAR) studies show that:
- Electron-withdrawing groups (e.g., -F at meta position) enhance cytotoxicity (e.g., 40% inhibition in NCI-H522 lung cancer cells).
- Isopropyl groups improve lipophilicity (logP ~1.8), aiding membrane penetration.
- Carboxylic acid substitution at C4 is critical for binding kinase domains .
- Compare analogs (e.g., 1-(4-fluorophenyl) vs. 1-(3-chlorophenyl)) to identify optimal substituents .
Q. How can crystallographic data resolve contradictions in reported tautomeric forms?
- Methodological Answer : Use SHELXL for high-resolution refinement (<1.0 Å) to distinguish 1H vs. 2H tautomers. Hydrogen-bonding networks (e.g., O–H···N interactions) stabilize specific tautomers. Pair with DFT calculations (B3LYP/6-31G*) to validate energetically favorable configurations .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer : Implement Quality by Design (QbD):
- Control azide purity via FTIR (absence of -N₃ stretching at ~2100 cm⁻¹).
- Use inline PAT (Process Analytical Technology) for real-time monitoring.
- Optimize recrystallization solvents (e.g., DMF/acetic acid mixtures) to ensure consistent crystal morphology .
Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The isopropyl group’s +I effect stabilizes the triazole ring, reducing electrophilicity at C4. Substituent Hammett parameters (σₚ) predict reactivity: electron-withdrawing groups (e.g., -COOH) enhance Suzuki-Miyaura coupling yields (e.g., 75–85% with Pd(PPh₃)₄) .
Methodological Notes
- Data Contradiction Analysis : Conflicting bioactivity results (e.g., antimicrobial vs. anticancer efficacy) may arise from assay conditions (e.g., pH-dependent solubility). Validate via dose-response curves and orthogonal assays (e.g., fluorescence-based viability vs. ATP luminescence) .
- Safety vs. Reactivity Trade-offs : While fluorinated analogs show higher bioactivity, they may require stricter handling (IARC Group 2B carcinogen classification for some triazoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
